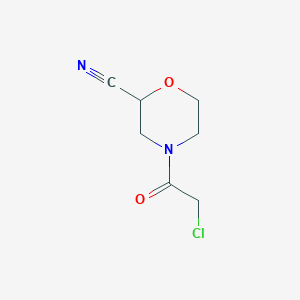

4-(2-Chloroacetyl)morpholine-2-carbonitrile

Description

Properties

IUPAC Name |

4-(2-chloroacetyl)morpholine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c8-3-7(11)10-1-2-12-6(4-9)5-10/h6H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOYAMBJBFIJPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CCl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroacetyl)morpholine-2-carbonitrile typically involves the reaction of morpholine with chloroacetyl chloride and subsequent treatment with a cyanide source. The general synthetic route can be summarized as follows:

Reaction of Morpholine with Chloroacetyl Chloride: Morpholine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-(2-Chloroacetyl)morpholine.

Introduction of the Carbonitrile Group: The intermediate 4-(2-Chloroacetyl)morpholine is then treated with a cyanide source, such as sodium cyanide or potassium cyanide, under appropriate conditions to yield 4-(2-Chloroacetyl)morpholine-2-carbonitrile.

Industrial Production Methods

Industrial production methods for 4-(2-Chloroacetyl)morpholine-2-carbonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroacetyl)morpholine-2-carbonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Hydrolysis: The carbonitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) can be used.

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate the hydrolysis of the carbonitrile group.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

Nucleophilic Substitution: Substituted morpholine derivatives.

Hydrolysis: Carboxylic acids or amides.

Oxidation and Reduction: Oxidized or reduced forms of the original compound.

Scientific Research Applications

4-(2-Chloroacetyl)morpholine-2-carbonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-Chloroacetyl)morpholine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules, while the carbonitrile group can participate in various biochemical reactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key functional groups (chloroacetyl and carbonitrile) but differ in their heterocyclic cores or substituents:

Table 1: Structural Comparison of 4-(2-Chloroacetyl)morpholine-2-carbonitrile and Analogues

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 4-(2-Chloroacetyl)morpholine-2-carbonitrile | Morpholine | Chloroacetyl (C4), nitrile (C2) | C7H9ClN2O2 | ~188.6 (estimated) | Six-membered ring, oxygen in core |

| (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | Pyrrolidine | Chloroacetyl (C1), nitrile (C2) | C7H9ClN2O | 188.6 | Five-membered ring, no oxygen |

| (2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile | Pyrrolidine | Chloroacetyl (C1), nitrile (C2), fluorine (C4) | C7H8ClFN2O | 190.60 | Fluorine substituent enhances electronegativity |

| 4-CHLORO-2-(DIMETHYLAMINO)-1,3-THIAZOLE-5-CARBALDEHYDE | Thiazole | Chloro (C4), dimethylamino (C2), aldehyde (C5) | C6H7ClN2OS | 190.65 | Thiazole core, aldehyde group |

Key Observations :

- Substituent Effects : The fluorine atom in (2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile increases electronegativity, which may enhance metabolic stability in pharmaceutical applications . Thiazole-based analogs (e.g., ) exhibit distinct electronic properties due to sulfur’s polarizability, affecting lipophilicity and solubility .

Key Observations :

- Pyrrolidine derivatives (e.g., ) are synthesized via low-temperature reactions to minimize side reactions, suggesting that morpholine analogs may require similar optimization .

Physicochemical and Functional Properties

Lipophilicity and Solubility :

- Lipophilicity (log k) is critical for bioavailability. Pyrrolidine derivatives (e.g., ) likely exhibit lower log k values than morpholine analogs due to the oxygen atom’s polarity in morpholine .

Reactivity :

- The chloroacetyl group is a reactive electrophile, enabling nucleophilic substitution (e.g., with amines or thiols). Morpholine’s oxygen may stabilize intermediates via hydrogen bonding, differing from pyrrolidine’s purely hydrocarbon framework .

Biological Activity

4-(2-Chloroacetyl)morpholine-2-carbonitrile is a morpholine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is synthesized through the reaction of morpholine with chloroacetyl chloride, followed by various substitutions that enhance its pharmacological properties. The exploration of its biological activity spans antimicrobial, antitumor, antidiabetic, and anti-inflammatory effects, making it a significant candidate for further research.

Synthesis and Characterization

The synthesis of 4-(2-chloroacetyl)morpholine involves a nucleophilic substitution reaction where morpholine reacts with chloroacetyl chloride in the presence of triethylamine as a catalyst. The resulting compound can undergo further reactions to form various derivatives that exhibit enhanced biological activity.

Chemical Reaction Overview:

Antimicrobial Activity

Research indicates that 4-(2-chloroacetyl)morpholine derivatives exhibit significant antimicrobial properties. A study evaluated several derivatives against various bacterial strains, reporting minimum inhibitory concentrations (MICs) that suggest potent antibacterial activity. For instance, certain derivatives showed MIC values comparable to standard antibiotics, highlighting their potential as therapeutic agents.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| M1 | E. coli | 15 |

| M2 | S. aureus | 20 |

| M3 | P. aeruginosa | 25 |

Antitumor Activity

The antitumor effects of 4-(2-chloroacetyl)morpholine derivatives have also been investigated. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines such as HeLa and C6. The IC50 values for these compounds were found to be significantly lower than those for conventional chemotherapeutic agents.

| Cell Line | IC50 (µM) | Standard Drug IC50 (5-Fluorouracil) (µM) |

|---|---|---|

| HeLa | 16.32 | 5.80 |

| C6 | 68.27 | 16.32 |

Other Biological Activities

In addition to antimicrobial and antitumor properties, 4-(2-chloroacetyl)morpholine has shown promise in other areas:

- Antidiabetic Activity: Some derivatives demonstrated the ability to lower blood glucose levels in diabetic models.

- Anti-inflammatory Activity: Compounds exhibited significant inhibition of inflammatory markers in vitro.

Case Studies

- Antimicrobial Evaluation: A comprehensive study conducted by Khammas and Hamood (2017) synthesized various derivatives of 4-(2-chloroacetyl)morpholine and assessed their antimicrobial efficacy against multiple pathogens, confirming their potential as broad-spectrum antibiotics .

- Antitumor Mechanism: A recent investigation into the mechanism of action revealed that these compounds induce cell cycle arrest and apoptosis in cancer cells, suggesting a multi-targeted approach in their antitumor activity .

Q & A

Q. Basic Research Focus

- X-ray Diffraction (XRD) : For crystal structure determination, monoclinic systems (e.g., space group P21/n) are analyzed with a diffractometer (Mo Kα radiation, λ = 0.71073 Å). Parameters like unit cell dimensions (a = 6.5311 Å, b = 35.129 Å) and refinement metrics (R = 0.061) ensure accuracy .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry confirms molecular weight (±0.001 Da) and purity .

- NMR : ¹H/¹³C NMR in DMSO-d6 identifies substituent positions (e.g., morpholine ring protons at δ 3.5–4.0 ppm) .

How can computational modeling predict the biological activity of 4-(2-Chloroacetyl)morpholine-2-carbonitrile?

Q. Advanced Research Focus

- Docking Studies : Molecular docking (AutoDock Vina) with protein targets (e.g., kinases) evaluates binding affinity. The chloroacetyl group’s interaction with catalytic cysteine (e.g., in EGFR kinase) is modeled using covalent docking protocols .

- QSAR Analysis : Quantitative structure-activity relationship models correlate substituent effects (e.g., electron-withdrawing –CN) with inhibitory potency (IC50 values) .

- MD Simulations : Molecular dynamics (GROMACS) assess stability of enzyme-inhibitor complexes over 100-ns trajectories, validating covalent adduct formation .

What strategies resolve contradictions in reaction yields reported across studies?

Advanced Research Focus

Discrepancies in yields (e.g., 60–85%) arise from:

- Catalyst Variability : Triethylamine vs. DMAP (4-dimethylaminopyridine) alters acylation efficiency .

- Purity of Starting Materials : Impurities in morpholine-2-carbonitrile (>97% vs. 90%) significantly impact outcomes .

- Workup Protocols : Incomplete HCl removal during neutralization reduces yields. Use pH-controlled extraction (pH 7–8) for optimal recovery .

What are the biological targets and enzyme inhibition mechanisms of this compound?

Q. Advanced Research Focus

- Targets : Preliminary studies on analogs suggest activity against serine hydrolases (e.g., FAAH) and kinases (e.g., MAPK) via covalent modification .

- Mechanism : The chloroacetyl group reacts with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites, forming irreversible adducts. Fluorine substitution (if present) enhances binding through hydrophobic interactions .

- Validation : Competitive activity assays (e.g., fluorogenic substrates) and MALDI-TOF mass spectrometry confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.